1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Overview
Description
SKF 29661, also known as 1,2,3,4-tetrahydro-7-isoquinoline-sulfonamide, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase. This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine. SKF 29661 has been extensively studied for its ability to inhibit this enzyme both in vitro and in vivo, making it a valuable tool in pharmacological research .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide is the enzyme Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of adrenaline, converting noradrenaline to adrenaline .
Mode of Action
This compound interacts with Phenylethanolamine N-methyltransferase, influencing its activity
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the biosynthesis of adrenaline. By interacting with Phenylethanolamine N-methyltransferase, the compound can potentially influence the conversion of noradrenaline to adrenaline
Result of Action
Given its interaction with Phenylethanolamine N-methyltransferase, it is plausible that the compound could influence the levels of adrenaline in the body . .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . This enzyme is involved in the biosynthesis of catecholamines, and its inhibition can have various physiological effects. The compound interacts with PNMT by forming hydrogen bonds with the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, which may contribute to its therapeutic potential .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, its interaction with PNMT results in the inhibition of catecholamine biosynthesis . Additionally, this compound can influence gene expression by binding to nucleic acids and modulating transcriptional activity . These molecular interactions contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of PNMT and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, which can influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to specific organelles where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nucleic acids and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity . The subcellular localization of this compound is an important factor in determining its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SKF 29661 involves the cyclization of appropriate precursors to form the isoquinoline ring system, followed by sulfonamide formation. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of SKF 29661 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: SKF 29661 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve mild temperatures and solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of SKF 29661 with modified functional groups .
Scientific Research Applications
SKF 29661 is widely used in scientific research due to its selective inhibition of phenylethanolamine N-methyltransferase. Its applications include:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of epinephrine in physiological processes.
Medicine: Investigated for potential therapeutic applications in conditions related to epinephrine dysregulation.
Industry: Utilized in the development of new pharmacological agents targeting the adrenergic system
Comparison with Similar Compounds
- SKF 64139: Another inhibitor of phenylethanolamine N-methyltransferase, but with different selectivity and potency.
- Other isoquinoline derivatives: Compounds with similar structures but varying functional groups and biological activities .
Uniqueness: SKF 29661 is unique due to its high selectivity and potency as an inhibitor of phenylethanolamine N-methyltransferase. Its ability to inhibit this enzyme both in vitro and in vivo without significant toxicity makes it a valuable pharmacological tool .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLLZXSYRBMNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185328 | |
Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-61-2 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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